N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide: is a synthetic organic compound belonging to the class of pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which this compound is a part of, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrazine derivatives can interfere with various biological processes . For instance, some pyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinase enzymes, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
It is known that pyrazine derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the lipophilicity of a compound is a key factor related to its cell transmembrane transport and other biological processes .
Result of Action
Given the wide range of biological activities exhibited by pyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the lipophilicity of a compound, which can be influenced by the surrounding environment, is known to affect its cell transmembrane transport and other biological processes . Therefore, changes in the environment could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with various substituted benzylamines. The process often includes the formation of acyl chlorides from pyrazine-2-carboxylic acids using reagents like thionyl chloride, followed by aminolysis with substituted benzylamines . The reaction conditions, such as temperature and solvent, can vary depending on the specific substituents involved.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: Biologically, N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has shown potential as an antimicrobial and antifungal agent. It has been evaluated for its activity against various bacterial and fungal strains .
Medicine: In medicine, this compound is being investigated for its potential as an antitubercular agent. Its structure-activity relationship studies have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
- N-(4-methoxybenzyl)pyrazine-2-carboxamide
- N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide
- N-(4-chlorobenzyl)pyrazine-2-carboxamide
Comparison: Compared to these similar compounds, N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide exhibits unique properties due to the presence of the methoxy group on the benzyl ring and the methyl group on the pyrazine ring. These substituents can influence the compound’s lipophilicity, biological activity, and overall chemical reactivity .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-9-20-14(16(22)18-10)7-13(19-20)15(21)17-8-11-4-3-5-12(6-11)23-2/h3-7,9H,8H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQWQDKWVGIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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